molecular formula C16H17Cl3I2N3NaO5S B10832296 sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

Cat. No.: B10832296
M. Wt: 746.5 g/mol
InChI Key: MIXCUJKCXRNYFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Interferon alfa-2B is produced using recombinant DNA technology. The gene encoding Interferon alpha-2 is inserted into a plasmid vector, which is then introduced into Escherichia coli cells. These cells are cultured under specific conditions to express the protein, which is subsequently purified .

Industrial Production Methods: The industrial production of Interferon alfa-2B involves large-scale fermentation of genetically modified Escherichia coli. The protein is expressed in the bacterial cells and then extracted and purified through a series of chromatographic techniques to ensure high purity and activity .

Chemical Reactions Analysis

Interferon alfa-2B, being a protein, primarily undergoes reactions typical of proteins, such as:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the protein can be reduced to free thiol groups.

    Substitution: Amino acid residues can undergo substitution reactions, particularly at reactive side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various chemical reagents depending on the specific amino acid targeted.

Major Products Formed:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified amino acid residues.

Scientific Research Applications

Interferon alfa-2B has a wide range of scientific research applications:

Properties

Molecular Formula

C16H17Cl3I2N3NaO5S

Molecular Weight

746.5 g/mol

IUPAC Name

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H16Cl3N3O2.CH2I2O3S.Na/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;2-1(3)7(4,5)6;/h3,5,8-10H,2,4,6-7H2,1H3;1H,(H,4,5,6);/q;;+1/p-1

InChI Key

MIXCUJKCXRNYFM-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.C(S(=O)(=O)[O-])(I)I.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.